molecular formula C13H17NO2S B6623296 1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide

Cat. No.: B6623296
M. Wt: 251.35 g/mol
InChI Key: DKBBJNILHLCASP-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is a chemical compound with a complex structure that includes an ethylphenyl group, a methyl group, and a prop-2-ynylmethanesulfonamide group

Properties

IUPAC Name

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-4-10-14(3)17(15,16)11-13-8-6-12(5-2)7-9-13/h1,6-9H,5,10-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBJNILHLCASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CS(=O)(=O)N(C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-ethylphenylamine with propargyl bromide to introduce the prop-2-ynyl group. This is followed by the sulfonation of the resulting intermediate with methanesulfonyl chloride to form the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide
  • 1-(4-ethylphenyl)ethanone
  • 4-ethylphenyl isocyanate

Uniqueness

1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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